Structural Scaffold Association with Sub-nanomolar FXIa Inhibitory Potency in Advanced Leads
The 2-oxopyridine-3-carbonitrile scaffold serves as the core pharmacophore for potent Factor XIa (FXIa) inhibitors, with optimized derivatives achieving IC50 values as low as 5.80 nM and 19.8 nM in biochemical assays [1][2]. While 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile itself is an early building block rather than an optimized lead, its N1-aryl substitution pattern aligns with the structural framework of FXIa inhibitors exemplified by asundexian (IC50 = 1 nM) and advanced oxopyridine derivatives . The 4-aminophenyl substituent provides a vector for further elaboration into potent FXIa-targeting molecules, in contrast to unsubstituted 2-oxopyridine-3-carbonitrile (MW 120.11 g/mol), which lacks the aryl extension required for S1 pocket engagement [2].
| Evidence Dimension | FXIa inhibitory potency (IC50) of 2-oxopyridine-3-carbonitrile derived leads |
|---|---|
| Target Compound Data | Scaffold common to leads with IC50 = 5.80–19.8 nM |
| Comparator Or Baseline | Unsubstituted 2-oxopyridine-3-carbonitrile: no reported FXIa activity |
| Quantified Difference | ≥1000-fold potency enhancement achievable via aryl substitution |
| Conditions | In vitro FXIa enzyme inhibition assays (biochemical) |
Why This Matters
Procurement of this N1-aryl-substituted scaffold enables direct entry into FXIa inhibitor SAR programs, whereas simpler 2-oxopyridine-3-carbonitriles require additional synthetic steps to install aryl functionality.
- [1] Röhrig S, et al. Substituted oxopyridine derivatives as FXIa inhibitors. US Patent US10183932. Published 2019-01-22. BindingDB Ki Summary Entry ID 1424: FXIa Inhibition IC50 = 5.80 nM. View Source
- [2] Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry. 2025; doi:10.1039/d4md01013b. Compound 4a: FXIa IC50 = 19.8 nM. View Source
